(2R)-1-methyl-2-phenylaziridine
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Overview
Description
(2R)-1-methyl-2-phenylaziridine is a chiral aziridine compound characterized by a three-membered ring structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-methyl-2-phenylaziridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ®-1-phenylethanol with a suitable aziridination reagent, such as a sulfonamide or a carbamate, in the presence of a base. The reaction conditions often require careful control of temperature and solvent to achieve high yields and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as crystallization or chromatography to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-methyl-2-phenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized aziridines or ring-opened products.
Scientific Research Applications
(2R)-1-methyl-2-phenylaziridine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-1-methyl-2-phenylaziridine exerts its effects involves interactions with various molecular targets. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with nucleophiles in biological systems. These interactions can affect cellular pathways and processes, making the compound useful in mechanistic studies and drug development.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-methyl-2-phenylaziridine: The enantiomer of (2R)-1-methyl-2-phenylaziridine, with similar chemical properties but different biological activities.
1-methyl-2-phenylaziridine: The racemic mixture of both enantiomers.
2-phenylaziridine: Lacks the methyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a phenyl and a methyl group, which influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects and for use in enantioselective synthesis.
Properties
IUPAC Name |
(2R)-1-methyl-2-phenylaziridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWLTKMOHDXNCK-RGURZIINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]1C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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